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Cariporide mesylate
Overview
Description
Cariporide mesylate is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). This compound has been extensively studied for its potential therapeutic applications, particularly in the context of myocardial ischemia-reperfusion injury and cancer treatment. This compound has shown promise in reducing cell death caused by oxidative stress and has been investigated for its cardioprotective and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cariporide mesylate involves several steps, starting with the preparation of the core benzoylguanidine structure. The key steps include:
Formation of the benzoylguanidine core: This involves the reaction of a substituted benzoyl chloride with guanidine to form the benzoylguanidine intermediate.
Introduction of the methanesulfonyl group: The benzoylguanidine intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cariporide mesylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the methanesulfonyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Cardiovascular Applications
- Myocardial Ischemia-Reperfusion Injury : Cariporide has been shown to provide cardioprotection by limiting cell death during ischemic events. Studies indicate that it reduces infarct size and improves left ventricular function post-myocardial infarction (MI) in animal models .
- Congestive Heart Failure : Research demonstrates that cariporide can improve left ventricular morphology and function in heart failure models, significantly reducing left ventricular dilation and enhancing systolic and diastolic functions .
Study | Findings |
---|---|
Bolger et al. (2002) | Cariporide reduced LV dilation and improved function in MI rabbits. |
Kinugawa et al. (2002) | Significant improvement in systolic/diastolic function post-treatment with cariporide. |
Oncology Applications
- Cancer Treatment : Cariporide's inhibition of NHE1 has been linked to reduced tumor cell proliferation and invasion. It has shown promise in suppressing the invasive capabilities of various cancer cell lines, including squamous cell carcinoma . The compound's ability to regulate pH levels within tumors may hinder their growth and metastatic potential.
Cancer Type | Effect of Cariporide |
---|---|
Tongue Squamous Cell Carcinoma | Reduced hypoxia-mediated invasion . |
Various Tumors | Inhibition of NHE1 associated with decreased glycolysis and invasiveness . |
Clinical Trials
- EXPEDITION Study : This phase III trial assessed the efficacy of cariporide in preventing myocardial infarction during coronary artery bypass graft surgery. Results showed a reduction in the incidence of myocardial infarction from 18.9% to 14.4% with treatment; however, an increase in mortality was noted due to cerebrovascular events, raising concerns about its clinical use .
Trial | Outcome |
---|---|
EXPEDITION | 16.6% death or MI rate vs. 20.3% in placebo; increased mortality linked to cerebrovascular events . |
Case Studies
- Animal Models : In studies involving rabbits with induced myocardial infarction, cariporide significantly improved left ventricular function as measured by echocardiography and pressure-volume loops, demonstrating its potential as a therapeutic agent for heart failure .
- Human Trials : Although some trials showed promising results regarding myocardial protection, the increased mortality associated with cerebrovascular complications has limited its clinical application .
Mechanism of Action
Cariporide mesylate exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition prevents the exchange of sodium ions for hydrogen ions, thereby reducing intracellular sodium levels and preventing the subsequent influx of calcium ions. This mechanism is particularly important in the context of myocardial ischemia-reperfusion injury, where excessive calcium influx can lead to cell death. Additionally, this compound’s inhibition of NHE1 has been shown to reduce tumor cell proliferation and invasion, making it a potential anticancer agent .
Comparison with Similar Compounds
Cariporide mesylate is unique among NHE1 inhibitors due to its high selectivity and potency. Similar compounds include:
Amiloride: A less selective NHE1 inhibitor with broader effects on other ion channels.
Phx-3: A potent and selective NHE1 inhibitor with similar applications in cancer therapy.
Compound 9t: Another selective NHE1 inhibitor with potential anticancer properties
This compound stands out due to its well-documented efficacy and safety profile in both preclinical and clinical studies .
Biological Activity
Cariporide mesylate is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a protein that plays a crucial role in regulating intracellular pH and cellular volume. This compound has been studied extensively for its potential therapeutic applications, particularly in cardiology and oncology. The following sections detail its biological activity, mechanisms of action, clinical implications, and research findings.
Cariporide functions by inhibiting NHE1, which is responsible for the exchange of sodium ions (Na+) for hydrogen ions (H+) across the plasma membrane. By inhibiting this exchanger, cariporide leads to:
- Increased intracellular sodium concentration : This can affect calcium handling in cardiac myocytes, potentially reducing calcium overload during ischemic events.
- Altered pH regulation : Inhibition of NHE1 results in decreased intracellular pH (pHi) and increased extracellular pH (pHe), which can influence tumor microenvironments and cellular behavior in cancer.
Cardioprotective Effects
Cariporide has demonstrated significant cardioprotective effects in various preclinical and clinical studies:
- Myocardial Ischemia-Reperfusion Injury : In animal models, cariporide has been shown to reduce cell death caused by oxidative stress during ischemic events. For instance, it significantly improved left ventricular function and morphology post-myocardial infarction (MI) by reducing inflammation and neurohormonal activation associated with heart failure .
- Clinical Trials : The EXPEDITION trial evaluated cariporide's efficacy in preventing myocardial infarction and death during coronary artery bypass graft surgery. Results indicated a reduction in the incidence of MI from 18.9% to 14.4% with cariporide treatment . However, there was a noted increase in mortality associated with cerebrovascular events, raising concerns about its clinical use .
Summary of Cardiovascular Findings
Study/Trial | Outcome | Significance |
---|---|---|
Bolger et al. | Improved LV function post-MI | P<0.05 |
EXPEDITION Trial | Reduced MI incidence from 18.9% to 14.4% | P=0.000005 |
Increased mortality from 1.5% to 2.2% | P=0.02 |
Anticancer Properties
Cariporide's role as an NHE1 inhibitor extends to cancer therapy, where it has shown promise in targeting tumor cells:
- Tumor Microenvironment : Elevated NHE1 activity correlates with increased pHi and decreased pHe in tumors, facilitating cancer cell survival under acidic conditions typical of tumor microenvironments . By inhibiting NHE1, cariporide may disrupt this balance, leading to increased apoptosis in cancer cells.
- Case Studies : Research indicates that cariporide can induce apoptosis in cancer cells overexpressing NHE1, suggesting its potential as an anticancer agent . This effect is particularly relevant in tumors with high metabolic rates that rely on maintaining alkaline intracellular environments for proliferation.
Summary of Oncology Findings
Properties
IUPAC Name |
N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLQABGYJQJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047344 | |
Record name | Cariporide mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159138-81-5 | |
Record name | Cariporide mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cariporide mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide; methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARIPORIDE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0543W2JFRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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